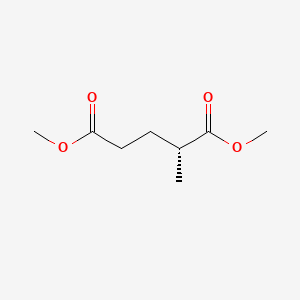

Dimethyl (R)-2-methylglutarate

Description

Significance of Dimethyl (R)-2-methylglutarate as a Chiral Building Block

Dimethyl (R)-2-methylglutarate, a dimethyl ester of (R)-2-methylglutaric acid, is a prominent chiral building block in asymmetric synthesis. ontosight.ai Its chemical structure, featuring a stereocenter at the second carbon of a pentanedioate (B1230348) backbone, makes it a valuable precursor for the synthesis of a range of complex and biologically active molecules. ontosight.ai The chiral nature of this compound is critical as it directly influences how the molecule interacts with other chiral entities like enzymes and receptors in biological systems. ontosight.ai

The significance of Dimethyl (R)-2-methylglutarate is underscored by its application in the synthesis of pharmaceuticals. For instance, it has been utilized as an intermediate in the production of statins, a class of cholesterol-lowering drugs. ontosight.ai Furthermore, its structural framework is a key component in the synthesis of various natural products and their analogues. doi.org The ability to introduce a specific stereochemistry early in a synthetic sequence using a building block like Dimethyl (R)-2-methylglutarate is a highly efficient strategy in modern organic synthesis.

Below is a table summarizing the key properties of Dimethyl (R)-2-methylglutarate:

| Property | Value |

| IUPAC Name | dimethyl (2R)-2-methylpentanedioate |

| CAS Number | 33514-22-6 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Colorless oil |

This data is compiled from various chemical databases. lookchem.comnih.govnih.gov

Historical Context and Evolution of Chiral Glutarate Synthesis

The synthesis of chiral glutaric acid derivatives has evolved significantly over the decades. Historically, the preparation of enantiomerically pure compounds often relied on the resolution of racemic mixtures. nih.gov This classical approach involves separating a 50:50 mixture of enantiomers, which can be an inefficient process.

A major advancement in the field was the development of biocatalytic methods. Enzymes, being inherently chiral, can selectively catalyze reactions on one enantiomer of a racemic substrate. Pig liver esterase (PLE), for example, has been widely used for the asymmetric hydrolysis of glutarate esters. wikipedia.org In the case of dimethyl 2-methylglutarate, certain esterases can selectively hydrolyze the racemic diester to furnish the desired chiral monoester. oup.com For instance, the hydrolysis of racemic dimethyl 2-methylglutarate using an esterase from Pseudomonas putida has been shown to yield methyl (R)-4-carboxyvalerate. oup.com Similarly, whole cells of Gliocladium roseum have been used to hydrolyze racemic dimethyl 2,4-dimethylglutarate to afford the (2R, 4R)-monomethyl ester. chimia.ch

More recently, the focus has shifted towards asymmetric synthesis, which aims to create a specific enantiomer directly from a prochiral starting material. Catalytic asymmetric hydrogenation is a powerful tool for this purpose. doi.org Research has demonstrated the rhodium-catalyzed enantioselective hydrogenation of dimethyl 2-methyleneglutarate (B1258928) to produce dimethyl 2-methylglutarate with high enantioselectivity. doi.org The development of novel chiral ligands, such as ferrocene-based phosphoramidites, has been instrumental in achieving high conversions and enantiomeric excesses in these reactions. doi.org

The following table provides a simplified overview of the evolution of synthetic methods for chiral glutarates:

| Method | Description | Key Features |

| Classical Resolution | Separation of a racemic mixture of enantiomers. | Often involves diastereomeric salt formation. Can be low-yielding. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases, esterases) to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity is possible. wikipedia.orgmorawa.at |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer from a prochiral substrate using a chiral catalyst or auxiliary. | Atom-economical and highly efficient. doi.org |

Scope and Research Imperatives for Dimethyl (R)-2-methylglutarate

The utility of Dimethyl (R)-2-methylglutarate continues to expand, with ongoing research exploring its application in the total synthesis of complex natural products. For example, it has been employed as a starting material in the synthesis of neopeltolide (B1256781), a marine macrolide with potent biological activity. mdpi.com Its role as a versatile chiral building block is also being investigated in the synthesis of insect pheromones, such as the sex pheromone of the acarid mite Tyreophagus sp. nyxxb.cnresearchgate.net

Current research imperatives are focused on several key areas. A primary goal is the development of more efficient and sustainable synthetic routes to Dimethyl (R)-2-methylglutarate and other chiral glutarates. This includes the design of novel catalysts for asymmetric hydrogenation that offer higher turnover numbers and operate under milder reaction conditions. Additionally, there is a continued interest in exploring new biocatalytic methods, including the discovery and engineering of enzymes with enhanced selectivity and stability.

Another significant area of research is the expansion of the synthetic applications of Dimethyl (R)-2-methylglutarate. Chemists are continually seeking to utilize this chiral synthon in innovative ways to access novel molecular architectures with potential applications in medicine and materials science. For instance, a derivative, dimethyl 2-methylglutarate (sold under the trade name Rhodiasolv Iris), has been identified as a green solvent for the liquid-phase exfoliation of 2D materials like graphene, opening up new eco-friendly industrial applications. researchgate.netd-nb.info

The future of research on Dimethyl (R)-2-methylglutarate will likely involve a multidisciplinary approach, combining advances in catalysis, enzymology, and synthetic methodology to fully exploit the potential of this valuable chiral building block.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2R)-2-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKKRUNHAVNSFW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277940 | |

| Record name | 1,5-Dimethyl (2R)-2-methylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33514-22-6 | |

| Record name | 1,5-Dimethyl (2R)-2-methylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33514-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl (2R)-2-methylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (R)-2-methylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for Dimethyl R 2 Methylglutarate

Chemoenzymatic Approaches to Chiral Dimethyl 2-Methylglutarate Derivatives

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions to produce chiral molecules. For the synthesis of dimethyl (R)-2-methylglutarate and its derivatives, two main enzymatic approaches have been explored: enzyme-catalyzed asymmetric reductions and enzymatic desymmetrization of prochiral substrates.

Enzyme-Catalyzed Asymmetric Reduction Strategies

Asymmetric reduction catalyzed by enzymes, particularly ene-reductases, provides a direct route to chiral alkanes from activated alkenes. mdpi.com This method is highly attractive for producing enantiomerically pure compounds like dimethyl (R)-2-methylglutarate. mdpi.com

Ene-reductases (ERs), belonging to the 'Old Yellow Enzyme' family of flavoproteins, catalyze the asymmetric reduction of α,β-unsaturated compounds. nih.govnih.gov These enzymes utilize a nicotinamide (B372718) cofactor, such as NADH or NADPH, to reduce the carbon-carbon double bond of an activated alkene. nih.govalmacgroup.com The reaction mechanism involves two main stages: the reduction of the enzyme's flavin cofactor by NAD(P)H, followed by the transfer of a hydride from the reduced flavin to the substrate. almacgroup.com

The asymmetric reduction of unsaturated diesters like dimethyl 2-methyleneglutarate (B1258928), dimethyl citraconate, and dimethyl mesaconate can yield either the (R)- or (S)-enantiomer of dimethyl 2-methylglutarate, depending on the specific enzyme and substrate used. mdpi.com For instance, the reduction of dimethyl itaconate has been shown to produce (R)-dimethyl 2-methylglutarate with high enantiomeric excess. mdpi.com The substrate's geometry (E/Z isomerism) can significantly influence the stereochemical outcome of the reduction. almacgroup.com

Several ene-reductases from various microorganisms, including Bacillus sp., Saccharomyces eubayanus, and Aspergillus flavus, have been identified and successfully employed for the synthesis of both enantiomers of dimethyl 2-methylsuccinate, a structurally related compound, highlighting the potential for producing dimethyl 2-methylglutarate as well. mdpi.com

Table 1: Examples of Ene-Reductase Catalyzed Reductions of Unsaturated Diesters

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| Bacillus sp. (Bac-OYE1) | Dimethyl citraconate (700 mM) | (R)-dimethyl 2-methylsuccinate | 99% | 86% | mdpi.com |

| Aspergillus flavus (AfER) | Dimethyl itaconate (400 mM) | (R)-dimethyl 2-methylsuccinate | 99% | 77% | mdpi.com |

| Saccharomyces eubayanus (SeER) | Dimethyl mesaconate (500 mM) | (S)-dimethyl 2-methylsuccinate | 98% | 80% | mdpi.com |

A significant challenge in the industrial application of ene-reductases is the high cost of the nicotinamide cofactors (NADH and NADPH). almacgroup.comnih.govillinois.edu To overcome this, in situ cofactor regeneration systems are employed to continuously recycle the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form. illinois.edunih.gov

Commonly used cofactor regeneration systems include:

Glucose/Glucose Dehydrogenase (GDH): This is a widely used system where glucose is oxidized to gluconolactone (B72293) by GDH, with the concomitant reduction of NADP⁺ to NADPH or NAD⁺ to NADH. almacgroup.comresearchgate.net

Formate (B1220265)/Formate Dehydrogenase (FDH): In this system, formate is oxidized to carbon dioxide by FDH, regenerating NADH. nih.govillinois.edunih.gov This method is utilized in large-scale industrial processes. illinois.edu

Isopropanol (B130326)/Alcohol Dehydrogenase (ADH): An alcohol dehydrogenase can be used to oxidize a secondary alcohol like isopropanol to acetone, while reducing the nicotinamide cofactor. nih.govalmacgroup.com This approach is advantageous as the hydrogen donor, isopropanol, can also serve as a co-solvent. almacgroup.com

These regeneration systems can be implemented using isolated enzymes or within whole-cell biocatalysts, where the necessary enzymes are co-expressed. nih.gov The choice of regeneration system depends on factors such as enzyme compatibility, cost, and the specific requirements of the reaction. nih.gov

Enzymatic Desymmetrization of Prochiral Diesters

Enzymatic desymmetrization is a powerful strategy for obtaining chiral molecules from prochiral or meso compounds. nih.gov In this approach, an enzyme selectively transforms one of two enantiotopic functional groups in a prochiral substrate, leading to a chiral product. researchgate.net

Esterases, particularly pig liver esterase (PLE), are widely used for the enantioselective hydrolysis of prochiral diesters. researchgate.netresearchgate.net In the case of dimethyl 2-methylglutarate, the starting material is the prochiral dimethyl 3-methylglutarate. PLE can selectively hydrolyze one of the two ester groups, leading to the formation of the chiral monoester, methyl (R)-3-methylglutarate. researchgate.nettandfonline.com This monoester can then be chemically converted to (R)-4-amino-3-methylbutanoic acid or (S)-4-amino-3-methylbutanoic acid. tandfonline.com

The hydrolysis of dimethyl 3-methylglutarate with PLE has been shown to produce methyl (R)-3-methylglutarate with varying enantiomeric excesses, which can be optimized by adjusting reaction conditions. tandfonline.comresearchgate.net For example, performing the hydrolysis in 20% aqueous methanol (B129727) at -10°C and pH 7 resulted in a 97% enantiomeric excess of the (R)-monoester. researchgate.net

Table 2: Enantioselective Hydrolysis of Dimethyl 3-methylglutarate by Pig Liver Esterase (PLE)

| Reaction Conditions | Product | Enantiomeric Excess (ee) | Reference |

| Aqueous, pH 7, 20°C | Methyl (R)-3-methylglutarate | 17-79% | researchgate.net |

| 20% aqueous methanol, pH 7, -10°C | Methyl (R)-3-methylglutarate | 97% | researchgate.net |

The stereoselectivity of esterase-catalyzed hydrolysis can be significantly influenced by several factors, allowing for the optimization of the process to achieve higher enantiomeric excess. researchgate.nettandfonline.com

Key factors include:

Solvent: The addition of organic co-solvents can dramatically affect the enantioselectivity of the hydrolysis. researchgate.netthieme-connect.de For instance, the presence of methanol in the hydrolysis of dimethyl 3-methylglutarate significantly improved the enantiomeric excess. researchgate.net The effect of the solvent can be complex, and its size and polarity can play a role. uni-greifswald.de

Temperature: Lowering the reaction temperature can enhance stereoselectivity. researchgate.netthieme-connect.de The hydrolysis of dimethyl 3-methylglutarate at -10°C yielded a much higher ee compared to the reaction at 20°C. researchgate.net

pH: The pH of the reaction medium can influence the enzyme's activity and selectivity. thieme-connect.de Maintaining an optimal pH is crucial for efficient hydrolysis. thieme-connect.de

Substrate Structure: The substitution pattern on the glutarate backbone can influence the stereochemical outcome. researchgate.net For C-3 substituted dimethyl glutarates, small substituents tend to favor the pro-S hydrolysis, while larger substituents can reverse the preference to pro-R. researchgate.net

By carefully controlling these parameters, it is possible to fine-tune the enzymatic hydrolysis to produce the desired enantiomer of the monoester with high optical purity. researchgate.net

Chemical Synthesis of Chiral Dimethyl 2-Methylglutarate and its Precursors

The synthesis of chiral dimethyl 2-methylglutarate and its precursors involves several strategic approaches, each with its own set of advantages and challenges. These methods are designed to control the stereochemistry at the C2 position, leading to the desired (R)-enantiomer.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to design a synthetic pathway by breaking down the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For dimethyl (R)-2-methylglutarate, the primary disconnections focus on the formation of the carbon-carbon and carbon-oxygen bonds.

A key retrosynthetic strategy involves disconnecting the ester groups, leading back to (R)-2-methylglutaric acid and methanol. ontosight.ai This approach simplifies the synthesis to the preparation of the chiral diacid. Further disconnection of the 2-methylglutaric acid backbone can be envisioned through a Michael addition, which is a powerful method for C-C bond formation. rsc.org This disconnection breaks the bond between the C2 and C3 carbons, suggesting a reaction between a malonate derivative and an α,β-unsaturated ester.

Another strategic disconnection involves breaking the molecule at the C3-C4 bond, which can also be achieved via a Michael-type reaction. rsc.org These disconnections provide a logical roadmap for constructing the target molecule from simpler precursors.

Table 1: Key Retrosynthetic Disconnections for Dimethyl (R)-2-methylglutarate

| Disconnection Point | Precursors | Synthetic Strategy |

| C-O Ester Bonds | (R)-2-Methylglutaric acid, Methanol | Esterification |

| C2-C3 Bond | Malonate derivative, α,β-Unsaturated ester | Michael Addition |

| C3-C4 Bond | Acrylate derivative, Propionate (B1217596) derivative | Michael Addition |

Michael Addition-Based Construction of the 2-Methylglutarate Backbone

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.comwikipedia.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This methodology is particularly effective for constructing the 2-methylglutarate skeleton.

In one approach, a Michael addition between a methyl propionate derivative (as the C3 synthon) and a dimethylacrylamide derivative (as the C3 synthon) can be used. This reaction is typically initiated by a strong base, such as potassium tert-butoxide (KOtBu), at low temperatures. The advantage of this method is the direct formation of the carbon backbone in a single step, offering high atom economy.

An alternative Michael addition strategy employs the reaction of enolsilanes with unsaturated imide derivatives. This highly enantioselective method results in adducts that can be readily converted into chiral 2-methylglutaric acid. doi.org The use of chiral auxiliaries or catalysts is crucial in these reactions to control the stereochemistry of the newly formed chiral center.

Esterification of Chiral 2-Methylglutaric Acid Derivatives

Once the chiral 2-methylglutaric acid or its anhydride (B1165640) is obtained, the final step is esterification to yield dimethyl (R)-2-methylglutarate. ontosight.ai

A straightforward method is the direct acid-catalyzed esterification of (R)-2-methylglutaric acid with methanol. ontosight.ai Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) are commonly used, and the reaction is typically carried out at reflux temperatures. To drive the equilibrium towards the product, excess methanol is often used, and water is removed, for instance, with a Dean-Stark apparatus.

Another approach involves the initial conversion of 2-methylglutaric acid to its anhydride. This can be achieved by heating the diacid under vacuum. The resulting 2-methylglutaric anhydride is then reacted with methanol to produce the dimethyl ester. This two-step process can offer high purity of the final product.

Enzymatic methods have also been explored for the esterification process. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the regioselective methanolysis of 2-methylglutaric dipyrazolides, offering a milder and more selective alternative to chemical methods. researchgate.net

Synthetic Routes from 2-Methylglutaronitrile (B1199711)

2-Methylglutaronitrile serves as a key industrial precursor for the synthesis of dimethyl 2-methylglutarate. rsc.orggoogle.com The synthesis typically begins with the hydrolysis of 2-methylglutaronitrile to 2-methylglutaric acid. rsc.orgrsc.org This hydrolysis is often carried out using a mixed acid system. google.com

Following the hydrolysis, the resulting 2-methylglutaric acid can be esterified with methanol to produce the desired dimethyl ester. google.com A patented method describes a process where the oily phase obtained after hydrolysis is directly mixed with methanol for esterification, which simplifies the procedure and reduces waste. google.com

The use of nitrilase enzymes presents a greener alternative for the conversion of 2-methylglutaronitrile. These enzymes can selectively hydrolyze the dinitrile to 2-methylglutaric acid, which can then be esterified. This chemoenzymatic approach highlights the integration of biological and chemical catalysis for more sustainable manufacturing.

Green Chemistry Principles in Dimethyl (R)-2-methylglutarate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com Several of these principles are relevant to the synthesis of dimethyl (R)-2-methylglutarate.

Atom Economy : Synthetic routes that maximize the incorporation of all materials used in the process into the final product are preferred. acs.org Michael addition-based syntheses that construct the carbon backbone in a single step exhibit high atom economy.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org Rh-catalyzed asymmetric hydrogenation of dimethyl 2-methyleneglutarate is an example of a catalytic method to introduce the chiral center with high enantioselectivity. doi.org The use of enzyme catalysts, such as lipases and nitrilases, also aligns with this principle, often enabling reactions under milder conditions with high specificity. researchgate.net

Use of Renewable Feedstocks : While traditionally derived from petroleum-based sources, there is growing interest in producing precursors for dimethyl 2-methylglutarate from renewable resources. opcw.org Biocatalytic routes starting from bio-based materials are an active area of research.

Reduce Derivatives : Green chemistry encourages minimizing or avoiding the use of protecting groups or temporary modifications. acs.org Direct enzymatic resolutions or asymmetric syntheses that obviate the need for extensive protection-deprotection steps are advantageous. researchgate.netacs.org

Safer Solvents and Auxiliaries : The choice of solvents and other auxiliary substances can have a significant environmental impact. vapourtec.com Research into solvent-free reactions or the use of greener solvents like supercritical carbon dioxide is a key aspect of green chemistry. opcw.org Some synthetic methods for related compounds have demonstrated the potential for solvent-free conditions. asianpubs.org

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Dimethyl (R)-2-methylglutarate Synthesis |

| Atom Economy | Single-step Michael addition reactions for backbone construction. |

| Catalysis | Rh-catalyzed asymmetric hydrogenation and use of lipase/nitrilase enzymes. doi.orgresearchgate.net |

| Reduce Derivatives | Direct asymmetric synthesis to avoid protection/deprotection steps. doi.orgacs.org |

By integrating these green chemistry principles, the synthesis of dimethyl (R)-2-methylglutarate can be made more efficient, sustainable, and environmentally benign.

Reactivity and Transformational Chemistry of Dimethyl R 2 Methylglutarate

Hydrolytic Transformations and Derivative Formation

The differential reactivity of the two ester groups in dimethyl (R)-2-methylglutarate can be exploited to achieve selective transformations, leading to the formation of valuable monoesters, amides, and other derivatives.

Under controlled conditions, one of the two methyl ester groups can be selectively hydrolyzed. This process is often facilitated by enzymatic catalysis to achieve high regioselectivity and enantioselectivity. For instance, microbial esterases have been successfully employed in the enantioselective hydrolysis of analogous racemic diesters, such as dimethyl 2,4-dimethylglutarate, to yield the corresponding optically active monoesters. This approach highlights the potential for selective hydrolysis of dimethyl (R)-2-methylglutarate to afford (R)-2-methylglutaric acid monomethyl ester, a key intermediate for further functionalization.

The resulting monoacid can then be converted into a variety of derivatives. For example, coupling of the free carboxylic acid with amines, facilitated by standard peptide coupling reagents, leads to the formation of chiral amides. Furthermore, intramolecular reactions can be induced. A notable example is a fluoride-mediated tandem deprotection and rearrangement of an O-silyl 2-(hydroxymethyl)dimethylglutarate derivative, which proceeds through a lactonization-elimination mechanism to produce α-methyl 2-methyleneglutarate (B1258928). nih.gov This demonstrates the potential for intramolecular cyclization reactions to form lactones from suitably functionalized derivatives of dimethyl (R)-2-methylglutarate.

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Dimethyl (R)-2-methylglutarate | Esterase, H₂O | (R)-2-Methylglutaric acid monomethyl ester | Selective Hydrolysis |

| (R)-2-Methylglutaric acid monomethyl ester | Amine, Coupling Agent | (R)-2-Methylglutaric acid methyl ester amide | Amide Formation |

| O-silyl 2-(hydroxymethyl)dimethylglutarate derivative | Fluoride source | α-Methyl 2-methyleneglutarate | Lactonization-Elimination |

Stereoselective Reductions to Chiral Diols

The reduction of both ester functionalities in dimethyl (R)-2-methylglutarate provides access to chiral 1,5-pentanediols, which are valuable synthons for the preparation of various biologically active molecules and chiral ligands.

The reduction of diesters to diols is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This method is generally effective for the complete reduction of both ester groups. While sodium borohydride (B1222165) (NaBH₄) is typically less reactive towards esters, its reactivity can be enhanced by the addition of activating agents or by using more reactive mixed-hydride systems.

The catalytic hydrogenation of glutaric acid and its esters, including dimethyl glutarate, is a well-established industrial process for the production of 1,5-pentanediol. chemicalbook.comgoogle.com This transformation is typically carried out at elevated temperature and pressure using heterogeneous catalysts. The stereocenter at the C2 position in dimethyl (R)-2-methylglutarate is expected to remain intact during these reduction processes, thus affording the corresponding (R)-2-methyl-1,5-pentanediol with high enantiopurity.

| Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Dimethyl (R)-2-methylglutarate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (R)-2-Methyl-1,5-pentanediol |

| Dimethyl (R)-2-methylglutarate | H₂, Catalyst | Various | (R)-2-Methyl-1,5-pentanediol |

Nucleophilic Substitution Reactions and Functional Group Interconversions

The carbon framework of dimethyl (R)-2-methylglutarate can be further elaborated through nucleophilic substitution reactions, typically by generating an enolate at the α-position to one of the carbonyl groups.

The formation of an enolate requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. The resulting enolate can then react with various electrophiles in an S(_N)2 fashion. For instance, alkylation with an alkyl halide introduces a new carbon-carbon bond at the α-position. The stereochemical outcome of such reactions can often be controlled by the existing stereocenter, leading to diastereoselective functionalization.

Furthermore, the ester groups themselves can undergo nucleophilic acyl substitution. libretexts.orguomustansiriyah.edu.iqmasterorganicchemistry.comvanderbilt.edulibretexts.org Reaction with amines can lead to the formation of amides, and intramolecular versions of these reactions can be used to construct cyclic structures such as lactams. These transformations are pivotal in the synthesis of chiral piperidines and other nitrogen-containing heterocyclic compounds, which are common motifs in pharmaceuticals. chemicalbook.com

Palladium-Catalyzed Coupling Reactions of Derived Intermediates

Derivatives of dimethyl (R)-2-methylglutarate are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The α-position of the ester can be functionalized through palladium-catalyzed α-arylation. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov This reaction typically involves the formation of an enolate, which then undergoes cross-coupling with an aryl halide in the presence of a palladium catalyst and a suitable ligand. This methodology allows for the direct introduction of an aryl group at the carbon adjacent to the ester, creating a new stereocenter whose configuration can be influenced by the existing (R)-stereocenter.

Furthermore, intermediates derived from dimethyl (R)-2-methylglutarate can be designed to participate in other palladium-catalyzed transformations such as the Heck and Suzuki-Miyaura coupling reactions. For example, conversion of one of the ester groups to a halide or triflate would provide an electrophilic partner for a Suzuki-Miyaura coupling with an organoboron reagent. Conversely, transformation into a boronic ester derivative would allow it to act as the nucleophilic partner. These strategies open up a wide range of possibilities for the synthesis of complex chiral molecules starting from dimethyl (R)-2-methylglutarate.

Applications in Asymmetric Organic Synthesis

Dimethyl (R)-2-methylglutarate as a Chiral Synthon for Complex Molecular Architectures

The utility of dimethyl (R)-2-methylglutarate in organic synthesis lies in its bifunctional nature and, most importantly, its inherent chirality. ontosight.ai As a derivative of (R)-2-methylglutaric acid, it provides a readily available source of (R)-stereochemistry, which is crucial for building complex molecular frameworks where biological activity is dependent on a specific stereoisomer. ontosight.ai In asymmetric synthesis, producing a single enantiomer is often desired, as different enantiomers of a molecule can have vastly different biological effects. The use of chiral synthons like dimethyl (R)-2-methylglutarate is a fundamental strategy to introduce a specific stereocenter that guides the formation of subsequent stereocenters in a synthetic sequence.

The two ester functionalities can be chemically differentiated or modified, allowing for stepwise elaboration of the carbon skeleton. For instance, the ester groups can undergo reactions such as reduction to alcohols or hydrolysis to carboxylic acids, providing handles for further transformations. This versatility makes it a key intermediate in the synthesis of a variety of organic compounds. doi.org Its role as a chiral building block is particularly noted in the synthesis of intermediates for pharmaceuticals and other biologically active molecules. ontosight.ai

Role in the Total Synthesis of Natural Products

Chiral glutaric acid derivatives are recognized as key structural elements in numerous natural products. doi.org The defined stereochemistry of these synthons is leveraged by chemists to achieve control over the complex three-dimensional structures of these target molecules.

The total synthesis of complex natural products often relies on a convergent strategy where chiral building blocks are prepared and later combined. Chiral glutarate derivatives are valuable in this approach. A notable example is the total synthesis of the marine macrolide neopeltolide (B1256781), which utilized a related chiral glutarate derivative, methyl (R)-(+)-3-methylglutarate. mdpi.com

In this synthesis, the chiral glutarate was subjected to a series of transformations to construct a key fragment of the final molecule. The strategy involved:

Reduction and Protection : The synthesis began with the reduction of methyl (R)-(+)-3-methylglutarate with a borane-methyl sulfide (B99878) complex (BH₃·SMe₂) to form an alcohol, which was then protected. mdpi.com

Selective Modification : One of the two ester groups was selectively reduced and converted into a dithiane. mdpi.com

Coupling and Elaboration : This dithiane fragment was then coupled with an epoxide building block, demonstrating how the chiral glutarate serves as a scaffold to link different parts of the molecule. mdpi.com

This sequence highlights a common strategy where the inherent chirality of the glutarate derivative is transferred to the growing molecular structure, setting the stage for subsequent stereocontrolled reactions. mdpi.com

The use of a chiral precursor like a glutarate derivative is fundamental for establishing stereochemical control in the synthesis of natural product scaffolds. In the neopeltolide synthesis, the (R)-configuration of the starting glutarate derivative dictates the stereochemistry of the newly formed centers in the product. mdpi.com The initial chiral center serves as an anchor, influencing the facial selectivity of reactions on adjacent prochiral centers.

This control is crucial for constructing specific substructures, such as the tetrahydropyran (B127337) ring found in many natural products. mdpi.com For example, intramolecular cyclization reactions, like the oxa-Michael reaction, can yield different stereoisomers (cis or trans) depending on the reaction conditions and the inherent stereochemistry of the substrate derived from the chiral glutarate. mdpi.com By starting with an enantiomerically pure building block, chemists can direct the synthesis towards the single, biologically active isomer of the natural product, avoiding the formation of a complex mixture of stereoisomers. researchgate.net

Precursor in Pharmaceutical and Agrochemical Intermediate Synthesis

Dimethyl 2-methylglutarate is considered a valuable building block in the synthesis of intermediates for the pharmaceutical and agrochemical industries. Its utility is tied to its ability to introduce a chiral center into a target molecule, which is often a requirement for biological efficacy. echemi.com The racemic form, dimethyl 2-methylglutarate, is also used as an intermediate and solvent in the formulation of agrochemicals. chemicalbook.comgoogle.com

Chiral amino acids and their derivatives are fundamental components of many pharmaceuticals. While direct synthesis from dimethyl (R)-2-methylglutarate is not extensively documented in the provided sources, the structural relationship between glutaric acid derivatives and amino acids like glutamic acid is well-established in synthetic chemistry. For example, γ-methyl N-tert-butoxycarbonyl-L-glutamate has been used as a starting material to produce chiral 1,2-diamines, which are important synthetic intermediates. mdpi.com

Furthermore, synthetic strategies have been developed for the stereospecific conversion of α-amino acids into β-amino acid derivatives, showcasing the interconversion of these important classes of molecules. acs.org In one study, the enantiomer, dimethyl (S)-glutamate, was used as a coupling partner for N-(purin-6-yl)-(S)-amino acids to synthesize dipeptides, although this process was noted to be accompanied by racemization under certain conditions. This highlights the role of glutarate esters as synthons in peptide and amino acid chemistry.

The enantioselective synthesis of bioactive compounds is a critical application for chiral building blocks. Dimethyl (R)-2-methylglutarate and its parent acid are valuable precursors in this context. ontosight.ai

Pharmaceuticals: One significant application is in the synthesis of statins, a class of cholesterol-lowering drugs. ontosight.ai The chiral side chains of many statins can be derived from enantiopure building blocks like (R)-2-methylglutaric acid derivatives.

Agrochemicals: In the field of agrochemicals, chiral glutarate derivatives serve as synthons for insect pheromones. For example, methyl hydrogen (R)-3-methylglutarate, a closely related monoester, is a useful chiral building block for synthesizing the sex pheromone of the southern corn rootworm. researchgate.net The synthesis of such pheromones requires high stereochemical purity to ensure biological activity, making the use of chiral precursors essential.

Data Tables

Table 1: Representative Transformation of a Chiral Glutarate Derivative in Natural Product Synthesis

| Starting Material | Reaction | Key Reagents | Product/Intermediate | Application | Reference |

| Methyl (R)-(+)-3-methylglutarate | Reduction & Silylation | 1. BH₃·SMe₂ 2. TBDPSCl | Silylated diol | First step in the synthesis of a dithiane fragment for neopeltolide. | mdpi.com |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Dimethyl (R)-2-methylglutarate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of the enantiomerically pure compound, specific signals correspond to each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. For instance, the protons of the two methoxy groups (-OCH₃) appear as distinct singlets, while the protons on the carbon backbone exhibit more complex splitting patterns (e.g., multiplets) due to spin-spin coupling with neighboring protons. This coupling provides valuable information about the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the carbonyl carbons in the ester groups are characteristically found downfield (at a higher ppm value) compared to the aliphatic carbons of the glutarate backbone.

While standard NMR can confirm the constitution and relative configuration of a molecule, elucidating the absolute stereochemistry of a chiral center often requires the use of chiral derivatizing agents or chiral solvating agents, which can induce separate signals for the different enantiomers in a racemic mixture. However, for an enantiomerically pure sample like Dimethyl (R)-2-methylglutarate, the primary role of NMR is to confirm its structural integrity and purity.

Detailed spectral data for the related (S)-enantiomer, which exhibits identical NMR spectra to the (R)-enantiomer, are presented below.

¹H NMR Spectral Data (400 MHz, CDCl₃) chemicalbook.com

| Assign. | Chemical Shift (ppm) |

|---|---|

| -OCH₃ | 3.682 |

| -OCH₃ | 3.674 |

| -CH- | 2.509 |

| -CH₂- | 2.35 |

| -CH₂- | 1.971 |

| -CH₂- | 1.787 |

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 176.2 |

| C=O | 173.0 |

| -OCH₃ | 51.7 |

| -OCH₃ | 51.5 |

| -CH- | 38.0 |

| -CH₂- | 31.0 |

| -CH₂- | 29.5 |

Note: The ¹³C NMR data is a typical representation and may vary slightly based on experimental conditions.

Chiroptical Methods for Enantiomeric Excess Determination (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are indispensable for characterizing chiral compounds, as they are sensitive to the three-dimensional arrangement of atoms. Optical rotation and circular dichroism (CD) are the primary techniques used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Optical Rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound wikipedia.orgglycodata.org. This property is an intrinsic characteristic of a chiral molecule. The (R) and (S) enantiomers of a compound will rotate the light by the exact same magnitude but in opposite directions. A dextrorotary compound (+) rotates light clockwise, while a levorotary compound (-) rotates it counterclockwise wikipedia.org. The specific rotation, [α], is a standardized value that depends on the wavelength of light used (typically the sodium D-line at 589 nm), temperature, solvent, and concentration wikipedia.org. For an enantiomerically pure sample of Dimethyl (R)-2-methylglutarate, a specific, non-zero optical rotation value is expected. By comparing the observed rotation of a sample to the known specific rotation of the pure enantiomer, one can calculate the enantiomeric excess of the mixture.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule nih.govnsf.gov. A CD spectrum plots this differential absorption against wavelength. Enantiomers produce mirror-image CD spectra. This technique is particularly useful for molecules containing chromophores near a stereocenter. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a powerful tool for quantitative analysis of chiral mixtures without the need for chromatographic separation nih.govbohrium.com. For Dimethyl (R)-2-methylglutarate, the carbonyl groups of the esters can act as chromophores, potentially allowing for CD analysis to determine its enantiomeric purity.

Mass Spectrometry Techniques for Structural Confirmation (excluding basic compound identification)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the context of structural confirmation, the fragmentation pattern of the molecular ion provides a molecular fingerprint that can be used to deduce the connectivity of atoms within the molecule.

When Dimethyl (R)-2-methylglutarate is analyzed by a technique like electron ionization (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and subsequently break apart into smaller, characteristic fragment ions chemguide.co.uk. The analysis of these fragments helps to confirm the proposed structure.

Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group and the ester oxygen libretexts.org. For Dimethyl (R)-2-methylglutarate (molecular weight: 174.19 g/mol ), expected fragmentation patterns would include:

Loss of a methoxy group (-OCH₃): This would result in a fragment ion with an m/z value of 143.

Loss of a methoxycarbonyl group (-COOCH₃): This would lead to a fragment at m/z 115.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Cleavage of the carbon backbone: Breakage at different points along the glutarate chain would produce a series of fragment ions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with high precision, which allows for the determination of the elemental formula for each peak, further solidifying the structural assignment sigmaaldrich.com.

Observed Mass Spectrometry Fragments for Dimethyl (S)-2-methylglutarate chemicalbook.com

| m/z | Putative Fragment Identity |

|---|---|

| 174 | [M]⁺ (Molecular Ion) |

| 143 | [M - OCH₃]⁺ |

| 115 | [M - COOCH₃]⁺ |

| 114 | [M - CH₃OH - C₂H₂]⁺ or similar rearrangement |

| 101 | [M - CH₂COOCH₃]⁺ |

| 88 | [CH₃OOC-CH=CH₂]⁺ (from rearrangement) |

| 83 | [C₅H₇O]⁺ |

| 73 | [COOCH₃ + H₂]⁺ |

| 59 | [COOCH₃]⁺ |

Note: The fragmentation of the (R)-enantiomer is identical to the (S)-enantiomer.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry nih.govspringernature.com. The technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice, yielding a precise 3D model of the molecule.

For a chiral molecule like Dimethyl (R)-2-methylglutarate, determining the absolute configuration (i.e., unequivocally distinguishing the R-enantiomer from the S-enantiomer) is a critical challenge. This is typically achieved by analyzing the effects of anomalous dispersion ed.ac.uk. When the crystal contains an atom that absorbs X-rays (even a light atom like oxygen with certain X-ray wavelengths), it causes small, but measurable, differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). By carefully analyzing these intensity differences, the absolute arrangement of atoms in space can be determined ed.ac.uk. The result is often expressed as a Flack parameter; a value close to zero for a given configuration confirms that the structural model correctly represents the absolute configuration of the molecule in the crystal researchgate.net.

To date, a crystal structure for Dimethyl (R)-2-methylglutarate has not been reported in publicly available databases. If a suitable single crystal could be grown, X-ray crystallography would provide unambiguous proof of its (R)-configuration.

Spectroscopic Analysis in Material Science Applications (e.g., UV-Vis, XPS, XRD in 2D material exfoliation studies)

Recent research has identified Dimethyl 2-methylglutarate as an effective and environmentally benign solvent for the liquid-phase exfoliation of two-dimensional (2D) materials researchgate.net. This process involves breaking the weak van der Waals forces that hold layers of bulk crystals together to produce single- or few-layer nanosheets. Spectroscopic techniques are vital for confirming the success of the exfoliation and characterizing the resulting nanomaterials.

UV-Vis Spectroscopy: This technique is used to confirm the presence of exfoliated nanosheets in the solvent dispersion. For example, dispersions of molybdenum disulfide (MoS₂) nanosheets produced using Dimethyl 2-methylglutarate show characteristic absorption peaks in the UV-visible spectrum that correspond to its electronic transitions. The presence and features of these peaks serve as evidence of successful exfoliation researchgate.net.

X-ray Diffraction (XRD): XRD is used to analyze the crystal structure of the materials before and after exfoliation. The XRD pattern of a bulk layered material, such as MoS₂ powder, shows a series of sharp peaks corresponding to its well-defined layered structure. After successful exfoliation, the XRD pattern of the resulting nanosheet film shows a significant decrease in the intensity of peaks related to the interlayer stacking, confirming that the bulk crystal has been broken down into thinner layers researchgate.netmdpi.com.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in the exfoliated material. Analysis of the exfoliated nanosheets can confirm that the chemical integrity of the material (e.g., the MoS₂ stoichiometry) is preserved during the exfoliation process in Dimethyl 2-methylglutarate and that no significant oxidation or contamination has occurred mdpi.com.

Theoretical and Computational Studies on Dimethyl R 2 Methylglutarate

Conformational Analysis and Stereochemical Models

Stereochemical models for Dimethyl (R)-2-methylglutarate would predict that the molecule exists as an equilibrium of multiple conformers. The relative energies of these conformers determine their population at a given temperature. It is anticipated that the most stable conformers will minimize steric hindrance between the methyl group at the chiral center and the two ester functionalities. Furthermore, intramolecular interactions, such as weak hydrogen bonds between the carbonyl oxygens and hydrogens on the carbon backbone, may play a role in stabilizing certain conformations.

Theoretical approaches to study the conformational space of Dimethyl (R)-2-methylglutarate would typically involve computational methods such as molecular mechanics or quantum mechanics to systematically explore the potential energy surface by rotating the flexible dihedral angles. This process would identify the low-energy conformers and the transition states that separate them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the electronic structure and a wide range of molecular properties with high accuracy. While a detailed quantum chemical study specifically for Dimethyl (R)-2-methylglutarate is not extensively documented, computational databases provide calculated properties for its enantiomer, Dimethyl (S)-(+)-2-methylglutarate, which are expected to be identical for the (R)-enantiomer in a non-chiral environment.

These calculations can provide valuable data on the molecule's geometry, vibrational frequencies, and electronic properties. For instance, the computed properties for Dimethyl (S)-(+)-2-methylglutarate offer a glimpse into the molecular characteristics of the (R)-enantiomer.

Table 1: Computed Molecular Properties of Dimethyl (S)-(+)-2-methylglutarate

| Property | Value |

|---|---|

| Molecular Weight | 174.19 g/mol |

| Exact Mass | 174.08920892 Da |

| Topological Polar Surface Area | 52.6 Ų |

| Heavy Atom Count | 12 |

| Complexity | 164 |

| Rotatable Bond Count | 6 |

| Hydrogen Bond Donor Count | 0 |

This data is computationally generated for the (S)-enantiomer and is expected to be identical for the (R)-enantiomer. nih.gov

Further quantum chemical calculations could elucidate properties such as the dipole moment, polarizability, and the distribution of electron density within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their spatial distributions, are also critical parameters that can be calculated. These frontier orbitals are key to understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons. Such calculations would be invaluable in predicting the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with other molecules. While specific MD simulations focusing on Dimethyl (R)-2-methylglutarate are not prominent in the literature, the methodology is well-suited to explore its behavior in different environments, such as in various solvents or in the presence of other chemical species.

An MD simulation of Dimethyl (R)-2-methylglutarate would involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated. This allows for the investigation of conformational changes, diffusion, and intermolecular interactions.

In a solution, the interactions between Dimethyl (R)-2-methylglutarate and solvent molecules would be of particular interest. These interactions, which can include van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable), govern the solvation process and can influence the conformational preferences of the molecule. By analyzing the radial distribution functions and the number of intermolecular contacts, a detailed picture of the solvation shell around the molecule can be obtained.

Furthermore, MD simulations can be employed to study the interactions of Dimethyl (R)-2-methylglutarate with other molecules, such as substrates or catalysts. This is particularly relevant in the context of its use in chemical synthesis. By simulating the system at the molecular level, it is possible to identify the key intermolecular interactions that drive molecular recognition and catalytic processes.

Computational Design of Chiral Catalysts and Reaction Pathways

The synthesis of enantiomerically pure compounds like Dimethyl (R)-2-methylglutarate is a significant challenge in organic chemistry. Asymmetric catalysis, employing chiral catalysts, is a powerful strategy to achieve high enantioselectivity. Computational chemistry plays a crucial role in the rational design of such catalysts and in elucidating the mechanisms of asymmetric reactions.

While specific computational studies on the design of catalysts for the synthesis of Dimethyl (R)-2-methylglutarate are not detailed, the general principles of computational catalyst design are applicable. This often involves the use of quantum mechanics and molecular mechanics (QM/MM) methods to model the transition states of the catalytic reaction. The enantioselectivity of a reaction is determined by the energy difference between the transition states leading to the (R) and (S) enantiomers.

Computational approaches can be used to:

Screen potential catalysts: By calculating the energy barriers for the reaction with a library of virtual catalysts, promising candidates can be identified for experimental investigation.

Optimize catalyst structure: The structure of a known catalyst can be systematically modified in silico to enhance its enantioselectivity.

Understand the origin of enantioselectivity: By analyzing the geometry and intermolecular interactions in the transition states, the key factors that control the stereochemical outcome can be identified. This knowledge is invaluable for the design of new and improved catalysts.

For the synthesis of chiral glutaric acid derivatives, Rh-catalyzed enantioselective hydrogenation of prochiral precursors is a promising approach. doi.org Computational studies of such reactions would involve modeling the interaction of the substrate, such as dimethyl 2-methyleneglutarate (B1258928), with the chiral Rh-phosphine catalyst. By calculating the energies of the diastereomeric transition states, the experimentally observed enantioselectivity can be rationalized and predictions for new catalyst-substrate combinations can be made. The development of a catalytic process for the enantioselective synthesis of chiral glutaric acid derivatives remains an area of active research. doi.org

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The efficient and selective synthesis of Dimethyl (R)-2-methylglutarate remains a key area of research. While traditional methods for the synthesis of dimethyl 2-methylglutarate exist, they often result in a racemic mixture, necessitating challenging and costly resolution steps. A patented method, for instance, describes the synthesis of dimethyl 2-methylglutarate from 2-methylglutaronitrile (B1199711) through hydrolysis and subsequent esterification, though without specifying stereocontrol. google.com

Future research is focused on developing novel stereoselective pathways that directly yield the (R)-enantiomer with high purity. These emerging strategies include:

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral ligands, to facilitate the asymmetric hydrogenation of a suitable prochiral precursor, like dimethyl 2-methyleneglutarate (B1258928). This approach has the potential to provide a direct and highly enantioselective route to the desired product.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to construct the Dimethyl (R)-2-methylglutarate scaffold. This method leverages existing stereocenters to ensure the desired configuration in the final product.

Organocatalysis: The application of small organic molecules as catalysts to promote the enantioselective formation of the chiral center. This approach offers advantages in terms of cost, stability, and reduced metal contamination.

These developing methodologies aim to provide more efficient, atom-economical, and environmentally benign routes to enantiomerically pure Dimethyl (R)-2-methylglutarate, thereby enhancing its accessibility for further applications.

Exploration of New Biocatalytic Systems for Enhanced Efficiency

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. acs.org Enzymes, with their inherent stereoselectivity, can catalyze reactions with high precision under mild conditions. For Dimethyl (R)-2-methylglutarate, research is actively exploring several biocatalytic avenues:

Enzymatic Kinetic Resolution: This technique involves the use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of dimethyl 2-methylglutarate. nih.gov For example, a lipase (B570770) could selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation. Research in this area focuses on screening for novel lipases with high enantioselectivity (E-value) and optimizing reaction conditions to achieve high conversions and enantiomeric excess (ee). nih.gov

Asymmetric Bioreduction: The use of ene-reductases to catalyze the asymmetric reduction of dimethyl 2-methyleneglutarate to furnish Dimethyl (R)-2-methylglutarate. While not yet demonstrated for this specific substrate, the successful application of ene-reductases for the synthesis of the similar compound, (R)-dimethyl 2-methylsuccinate, highlights the potential of this strategy.

The table below summarizes the potential of different biocatalytic approaches for the synthesis of Dimethyl (R)-2-methylglutarate.

| Biocatalytic Strategy | Enzyme Class | Substrate | Potential Outcome |

| Kinetic Resolution | Lipases | Racemic dimethyl 2-methylglutarate | Enantiomerically enriched Dimethyl (R)-2-methylglutarate |

| Asymmetric Synthesis | Ene-reductases | Dimethyl 2-methyleneglutarate | Direct synthesis of Dimethyl (R)-2-methylglutarate |

Broadening Applications in Drug Discovery and Advanced Materials Science

The utility of Dimethyl (R)-2-methylglutarate is intrinsically linked to its role as a chiral building block. The presence of a defined stereocenter and multiple functional groups makes it a valuable intermediate in the synthesis of more complex molecules with specific biological activities or material properties.

In Drug Discovery:

Chiral molecules are fundamental in pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Dimethyl (R)-2-methylglutarate serves as a precursor to more complex chiral molecules that can be investigated as potential drug candidates. Its structural motif can be incorporated into various classes of compounds, including but not limited to, enzyme inhibitors, receptor agonists or antagonists, and other biologically active molecules. While specific examples of its direct use in currently marketed drugs are not widely documented, its potential as a starting material for the synthesis of novel pharmaceutical intermediates is a significant area of future exploration. 2,2-Dimethylglutaric acid, a related compound, is noted for its use as a raw material in the development of new drug candidates. lookchem.com

In Advanced Materials Science:

The field of materials science is increasingly focused on the development of materials with precisely controlled three-dimensional structures. Chiral polymers, for instance, can exhibit unique optical, electronic, and mechanical properties. Dimethyl (R)-2-methylglutarate can be utilized as a monomer or a chiral dopant in the synthesis of such polymers. The incorporation of this chiral unit can induce helical structures or other forms of supramolecular chirality, leading to materials with applications in:

Chiral Chromatography: As a component of the stationary phase for the separation of racemic mixtures.

Nonlinear Optics: In the development of materials with unique responses to light.

Chiral Sensors: For the detection and quantification of other chiral molecules.

Research in this area is geared towards designing and synthesizing novel polymers and materials incorporating Dimethyl (R)-2-methylglutarate and characterizing their unique chiroptical and physical properties.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The design and optimization of synthetic pathways for chiral molecules is a complex task. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for accelerating this process. arxiv.orgarxiv.org

For the synthesis of Dimethyl (R)-2-methylglutarate, AI and ML can be applied in several ways:

Predicting Stereoselectivity: Machine learning models can be trained on large datasets of stereoselective reactions to predict the enantiomeric excess of a reaction given a specific catalyst, substrate, and set of reaction conditions. nih.govnih.gov This can significantly reduce the amount of trial-and-error experimentation required to find optimal conditions for a novel stereoselective synthesis. nih.gov These models often utilize molecular descriptors to quantify the steric and electronic properties of the reactants and catalyst to make predictions. nih.gov

Optimizing Reaction Conditions: AI-driven algorithms can explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst loading) to identify the optimal settings for maximizing the yield and enantioselectivity of a desired transformation.

Discovering Novel Synthetic Routes: Retrosynthetic analysis tools powered by AI can propose novel and efficient synthetic pathways to a target molecule, including Dimethyl (R)-2-methylglutarate. These tools can learn from the vast body of published chemical reactions to suggest innovative and potentially more sustainable routes.

The integration of these computational approaches with automated synthesis platforms has the potential to create a closed-loop system for the rapid discovery and optimization of synthetic routes to chiral molecules like Dimethyl (R)-2-methylglutarate.

| AI/ML Application | Description | Potential Impact on Synthesis of Dimethyl (R)-2-methylglutarate |

| Stereoselectivity Prediction | ML models predict the enantiomeric outcome of a reaction. | Faster identification of effective chiral catalysts and conditions. |

| Reaction Optimization | Algorithms identify optimal reaction parameters. | Increased yield and purity of the (R)-enantiomer. |

| Retrosynthetic Analysis | AI suggests novel synthetic pathways. | Discovery of more efficient and sustainable manufacturing routes. |

As the availability of high-quality chemical data increases and machine learning algorithms become more sophisticated, the role of AI in the design and synthesis of chiral compounds is expected to grow significantly, paving the way for more efficient and innovative chemical manufacturing.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Dimethyl (R)-2-methylglutarate, and how can reproducibility be ensured?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm the ester groups and stereochemistry, infrared (IR) spectroscopy for functional group identification, and high-performance liquid chromatography (HPLC) to assess purity. Reference standards and CAS registry numbers (e.g., 14035-94-0) should be cross-verified using databases like ChemIDplus . Reproducibility requires detailed documentation of solvent systems, instrument parameters, and sample preparation, as outlined in experimental reporting guidelines .

Q. How can researchers validate the enantiomeric purity of Dimethyl (R)-2-methylglutarate in synthetic workflows?

- Methodology : Chiral chromatography using columns with amylose- or cellulose-based stationary phases is recommended. Compare retention times with (S)-enantiomer standards. Polarimetry or circular dichroism (CD) spectroscopy can supplement chiral HPLC. For novel syntheses, provide retention data, optical rotation values, and enantiomeric excess (ee%) calculations .

Q. What are the key considerations for synthesizing Dimethyl (R)-2-methylglutarate in a laboratory setting?

- Methodology : Optimize reaction conditions (e.g., temperature, catalyst loading) for esterification of (R)-2-methylglutaric acid. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via distillation or recrystallization, and validate identity using melting point analysis and spectral data. Include full synthetic protocols in supplementary materials to aid replication .

Advanced Research Questions

Q. How can Dimethyl (R)-2-methylglutarate be evaluated as a green solvent alternative in resin removal applications, and what metrics should be prioritized?

- Methodology : Compare Hansen solubility parameters (δH = 5.0; δP = 8.7) with traditional solvents like acetone or ethyl acetate. Design experiments to test resin dissolution efficiency at varying concentrations (5–10% emulsions) and measure working time (<5 minutes). Macroscopic and microscopic analyses (e.g., SEM) should corroborate cleaning efficacy .

Q. What experimental strategies can resolve contradictions in reported reactivity or stability of Dimethyl (R)-2-methylglutarate under varying conditions?

- Methodology : Perform controlled stability studies under different temperatures, pH levels, and humidity. Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Apply statistical tools (e.g., ANOVA, regression analysis) to identify confounding variables. Cross-reference findings with published datasets to isolate methodological discrepancies .

Q. How can researchers design a systematic review to evaluate the biological or catalytic applications of Dimethyl (R)-2-methylglutarate?

- Methodology : Define search strings (e.g., "Dimethyl (R)-2-methylglutarate AND enzymatic catalysis") across databases (PubMed, SciFinder). Filter studies by relevance, methodology, and reproducibility. Use tools like PRISMA for transparent reporting. Highlight gaps, such as limited in vivo toxicology data, to propose future studies .

Q. What advanced analytical techniques are suitable for studying the metabolic or environmental fate of Dimethyl (R)-2-methylglutarate?

- Methodology : Employ isotope-labeling (e.g., ¹³C) to trace metabolic pathways in biological systems. For environmental studies, use liquid chromatography-mass spectrometry (LC-MS) to detect degradation products. Pair with computational models (e.g., QSAR) to predict biodegradability or bioaccumulation .

Data Presentation and Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.